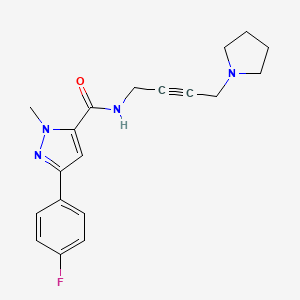
5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O and its molecular weight is 340.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound 5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide is part of a broader class of pyrazole derivatives, which have been extensively studied for their biological activities. Research has shown the synthesis and evaluation of various pyrazole derivatives, highlighting their potential in medical and pharmaceutical sciences.
Cytotoxic Activities : Pyrazole derivatives have been synthesized and tested for their cytotoxic activities against various human cancer cell lines, such as colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. These studies aim to explore the structure-activity relationship and develop novel anticancer agents (Hassan et al., 2015).
Antibacterial and Antitumor Properties : Some novel pyrazole derivatives have shown significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. Additionally, these compounds have been evaluated for their antitumor activities, offering insights into their potential as therapeutic agents (Panda, Karmakar, & Jena, 2011).
Potassium-Competitive Acid Blockers : Pyrazole derivatives have also been identified as candidates for further development as potassium-competitive acid blockers (P-CABs), indicating their potential use in treating conditions like gastroesophageal reflux disease (GERD) by inhibiting gastric acid secretion (Palmer et al., 2007).
Molecular Interaction Studies : The interaction of pyrazole derivatives with biological targets such as the CB1 cannabinoid receptor has been investigated. These studies help in understanding the molecular mechanisms of action and the development of drugs targeting specific receptors (Shim et al., 2002).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c1-23-18(14-17(22-23)15-6-8-16(20)9-7-15)19(25)21-10-2-3-11-24-12-4-5-13-24/h6-9,14H,4-5,10-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZYEVIFBJBMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC#CCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
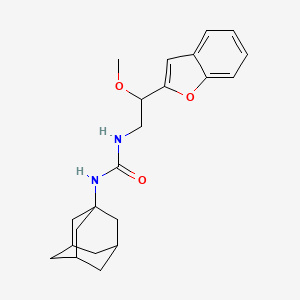



![9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983012.png)
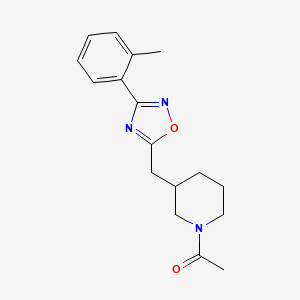
![3-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2983015.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2983016.png)
![2-(butylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2983019.png)
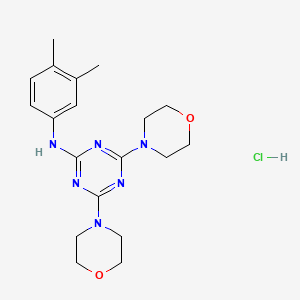

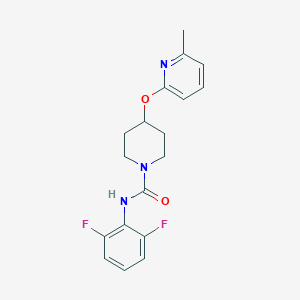
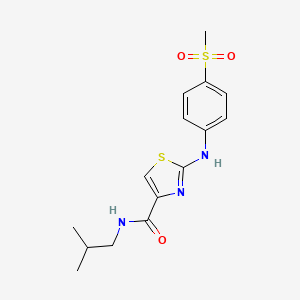
![4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2983026.png)
